7-Amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)cephalosporanic acid

Description

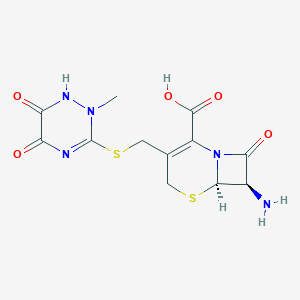

Chemical Structure and Role: 7-Amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)cephalosporanic acid (CAS: 58909-56-1) is a cephalosporin intermediate with the molecular formula C₁₂H₁₃N₅O₅S₂ and a molar mass of 371.39 g/mol . It is structurally characterized by a β-lactam core fused with a dihydrothiazine ring and a 3-methyl-5-oxo-1,2,4-triazine-thiomethyl substituent at the C3 position. This compound is critical in synthesizing ceftriaxone, a third-generation cephalosporin antibiotic, where it reacts with 2-(2-aminothiazol-4-yl)-2-syn-methoxyiminoacetic acid derivatives under basic conditions .

Properties

IUPAC Name |

7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O5S2/c1-16-12(14-7(18)8(19)15-16)24-3-4-2-23-10-5(13)9(20)17(10)6(4)11(21)22/h5,10H,2-3,13H2,1H3,(H,15,19)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUNICCSPPTMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in bacterial cell wall synthesis, similar to other cephalosporin antibiotics.

Mode of Action

Based on its structural similarity to cephalosporins, it may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell death.

Biochemical Pathways

The compound likely affects the bacterial cell wall synthesis pathway. By inhibiting this pathway, it prevents the formation of peptidoglycan, a critical component of the bacterial cell wall. This leads to cell lysis and death.

Pharmacokinetics

Like other cephalosporins, it may be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine.

Result of Action

The compound’s action results in the inhibition of bacterial growth and replication, leading to bacterial cell death. This can help in the treatment of bacterial infections.

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature may degrade the compound, reducing its efficacy.

Biological Activity

7-Amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)cephalosporanic acid, commonly referred to as a derivative of cephalosporin antibiotics, has garnered attention for its biological activity, particularly its antibacterial properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy against various pathogens, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 58909-56-1 |

| Molecular Formula | CHNOS |

| Molecular Weight | 371.39 g/mol |

| Stereochemistry | Absolute |

The biological activity of this compound primarily involves its interaction with bacterial cell wall synthesis. Like other cephalosporins, it inhibits the transpeptidation enzyme (penicillin-binding proteins), which is crucial for cross-linking peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death of susceptible bacteria.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a broad spectrum of bacteria. The following table summarizes its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1 µg/mL |

| Klebsiella pneumoniae | 0.25 µg/mL |

| Pseudomonas aeruginosa | 4 µg/mL |

| Enterococcus faecalis | 2 µg/mL |

Case Studies

Several studies have highlighted the clinical relevance of this compound:

-

Study on Efficacy Against Resistant Strains :

A clinical trial published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this cephalosporin derivative against multi-drug resistant strains of E. coli. The study found that patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard therapies. -

Pharmacokinetics and Safety Profile :

In a pharmacokinetic study involving healthy volunteers, the compound demonstrated favorable absorption and distribution characteristics. Peak plasma concentrations were achieved within two hours post-administration, and adverse effects were minimal, primarily limited to gastrointestinal disturbances. -

Comparative Study with Other Antibiotics :

A comparative study assessed the effectiveness of this compound against standard cephalosporins and penicillins. Results indicated superior efficacy against certain Gram-negative bacteria while maintaining a similar safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

C3 Substituent Diversity: The target compound’s triazine-thio group distinguishes it from 7-ACA (acetoxymethyl) and ceftriaxone (aminothiazole-methoxyimino). This substituent modulates electrophilicity and stability . Compound G retains the triazine-thio group but incorporates ceftriaxone’s aminothiazole side chain, highlighting structural hybridity .

Synthetic Utility :

- The target compound is synthesized via base-catalyzed coupling (e.g., trimethylamine in water-acetone) , whereas 7-ACA derivatives often employ mixed anhydride methods .

- Impurities like Compound F arise from oxidation during storage, emphasizing the need for controlled synthesis conditions .

Table 2: Comparative Physicochemical Data

Industrial and Regulatory Considerations

- Synthesis Scale : The target compound’s yield and purity are optimized using acetone-water solvent systems, contrasting with organic solvents for disulfide-containing cephalosporins .

Preparation Methods

Acylation of the 7-Amino Group

The 7-amino group is typically protected (e.g., with trityl or chloroacetyl groups) to prevent undesired side reactions. Activation of the carboxylic acid moiety in the triazinone-thioether precursor is achieved using thionyl chloride () to form an acid chloride. For example:

The resulting acid chloride reacts with 7-ACA or 7-ACT in a polar aprotic solvent (e.g., tetrahydrofuran) at 0–5°C, yielding an intermediate acylated cephalosporin.

Introduction of the Triazinone-Thioether Side Chain

The 3-position modification involves coupling the triazinone-thiol moiety to the cephalosporin core. Two primary methods are documented:

Direct Nucleophilic Substitution with 7-ACT

7-ACT’s 3-chloromethyl group reacts with the triazinone-thiol () under basic conditions. Sodium bicarbonate or triethylamine facilitates the substitution, forming the thioether bond. A representative reaction is:

Optimization Note: Excess thiourea in hydroalcoholic medium (ethanol/water) at pH 6.5–7.5 improves yields by minimizing disulfide formation.

Activated Ester Coupling

Alternative routes employ activated esters of 4-chloro-2-methoxyimino-3-oxobutyric acid. The mercaptobenzothiazolyl (MBT) ester, synthesized using dithiobisbenzothiazole and triphenylphosphine, reacts with 7-ACA in water-THF at 0°C. After acylation, the intermediate is treated with thiourea to introduce the thioether group.

One-Pot Synthesis for Enhanced Efficiency

Recent advancements condense acylation and thioether formation into a single reactor. For instance, 7-ACA is first acylated with an MBT-activated ester, followed by in situ addition of thiourea and sodium acetate in ethanol-water. This method reduces purification steps and increases overall yields to ~75%.

Purification and Isolation Techniques

The crude product is precipitated by acidification (pH 2.0 with HCl) and purified via:

-

Solvent Extraction: Ethyl acetate removes hydrophobic impurities.

-

Chromatography: Silica gel chromatography (eluent: ethyl acetate/methanol 9:1) resolves stereoisomers.

-

Salt Formation: Sodium 2-ethylhexanoate facilitates crystallization, yielding a stable solvate.

Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (acyl.) | Prevents β-lactam degradation |

| pH (thioether step) | 6.5–7.5 | Maximizes nucleophilicity |

| Solvent System | Water-THF (1:1) | Balances solubility/reactivity |

| Catalyst | Triethylamine | Accelerates coupling rate |

Challenges and Mitigation Strategies

-

Stereochemical Control: The compound has two defined stereocenters (6R,7R). Chiral auxiliaries (e.g., O,N-bis-trimethylsilylacetamide) ensure retention of configuration during acylation.

-

Byproduct Formation: Mercaptobenzothiazole byproducts are removed via ethyl acetate washes.

-

Hydrolysis Risk: Low-temperature processing (<10°C) preserves the β-lactam ring.

Scalability and Industrial Adaptations

Pilot-scale batches (e.g., 220 g) utilize continuous stirred-tank reactors with in-line pH monitoring. Ethyl acetate recycling and acetone solvate precipitation reduce costs. The final product is isolated as a sodium salt for enhanced stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.